N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16355020
InChI: InChI=1S/C19H19NO2S/c1-20(14-15-8-4-2-5-9-15)19(21)17-18(23-13-12-22-17)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3
SMILES:
Molecular Formula: C19H19NO2S
Molecular Weight: 325.4 g/mol

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

CAS No.:

Cat. No.: VC16355020

Molecular Formula: C19H19NO2S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide -

Specification

Molecular Formula C19H19NO2S
Molecular Weight 325.4 g/mol
IUPAC Name N-benzyl-N-methyl-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide
Standard InChI InChI=1S/C19H19NO2S/c1-20(14-15-8-4-2-5-9-15)19(21)17-18(23-13-12-22-17)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3
Standard InChI Key JDBXRZIZIAUPAT-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC=CC=C1)C(=O)C2=C(SCCO2)C3=CC=CC=C3

Introduction

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is an organic compound characterized by its unique oxathiine structure, which includes a five-membered ring containing sulfur and oxygen atoms. This compound is notable for its diverse biological activities and applications in medicinal chemistry. Its molecular formula is C19H19NO2S, and it has a molecular weight of approximately 325.4 g/mol .

Synthesis Methods

The synthesis of N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves several key steps, following multi-step organic synthesis principles. These methods may vary based on the specific reagents and conditions used, but they generally involve the formation of the oxathiine ring and subsequent modification with benzyl and phenyl groups.

Biological Activities and Applications

Research indicates that compounds with similar structures exhibit significant enzyme inhibition, suggesting a promising avenue for drug development. N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can interact with specific biological targets such as enzymes and receptors, making it suitable for various applications in medicinal chemistry.

Chemical Reactions and Modifications

This compound can participate in various chemical reactions due to its functional groups, including modifications to enhance its biological activity. These reactions are significant for altering the compound's properties and improving its potential therapeutic benefits.

CAS Number and Molecular Data

  • CAS Number: 1010884-80-6 .

  • Molecular Formula: C19H19NO2S .

  • Molecular Weight: Approximately 325.4 g/mol .

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamideContains a benzyl group and a phenyl groupKnown for its potential biological activities and interactions with enzymes
N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamideIncludes a methyl group attached to the nitrogen atomExhibits diverse biological activities and potential applications in medicinal chemistry
5-methyl-N-(4-methylphenyl)-5,6-dihydrooxathiineContains a methyl group at position 5Known for antifungal properties

Research Findings and Future Directions

Studies on compounds with similar structures suggest significant enzyme inhibition, indicating potential for drug development. Further research is needed to fully explore the therapeutic benefits and applications of N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide in medicinal chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator